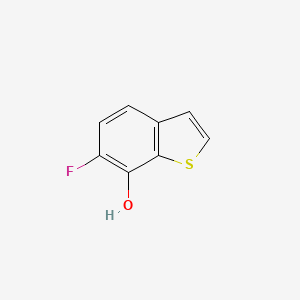

6-Fluorobenzothiophen-7-ol

Cat. No. B8654706

M. Wt: 168.19 g/mol

InChI Key: WSEBSSGUQBJLLB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07037932B2

Procedure details

(Ref: Briner, K; Burkholder, T. P; Conway, R. G; Cunningham, B. E; Finley, D. R; Heinz, L. J; Jesudason, C. D; Kohlman, D. T; Liang, S. X; Xu, Y. C. Preparation and use of serotonergic benzothiophenes. WO 0109126 A1. Chem. Abs. 134:162912). To a solution of 7-bromo-6-fluoro-1-benzothiophene (0.2 g, 0.9 mmol) and trimethylborate (0.2 mL, 1.8 mmol) at −78° C. was added tert-butyllithium dropwise. After 10 mins at −78° C. the reaction was quenched by pouring onto saturated ammonium chloride. This was extracted with ethyl acetate (3×10 mL) and the solvent removed in vacuo from the combined organic extracts. The residue was taken up in ethyl acetate (4 mL) and 10% aqueous hydrochloric acid (4 mL) was added, the mixture was stirred at room temperature for 1 h. The organic layer was separated and the aqueous layer extracted with ethyl acetate (2×10 mL). The combined organic extracts were dried (MgSO4) and the solvent removed in vacuo. The residue was taken up in THF (10 mL), water (2 mL) and cooled to 0° C. then 10% aqueous sodium hydroxide (2 mL) and 28% hydrogen peroxide (1 mL) were added to this and stirred for 0.5 h at 0° C. The mixture was warmed to room temperature and stirred for 2 hours, before a acetic acid (3 mL) was added. The mixture was extracted with ethyl acetate (3×10 mL), dried (MgSO4) and the solvent removed in vacuo, to give a purple solid. This was purified by flash chromatography with a gradient of 0–20% ethyl acetate in iso-hexane to give the title compound (56 mg, 38%); δH (300 MHz, CDCl3) 7.41 (4H, m, ArH).

[Compound]

Name

benzothiophenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

0109126 A1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

38%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[C:10]2[S:9][CH:8]=[CH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[F:11].C[O:13]B(OC)OC.C([Li])(C)(C)C>>[F:11][C:3]1[CH:4]=[CH:5][C:6]2[CH:7]=[CH:8][S:9][C:10]=2[C:2]=1[OH:13]

|

Inputs

Step One

[Compound]

|

Name

|

benzothiophenes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

0109126 A1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0.2 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=CC=2C=CSC21)F

|

|

Name

|

|

|

Quantity

|

0.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

COB(OC)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)[Li]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at room temperature for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 10 mins at −78° C. the reaction was quenched

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by pouring onto saturated ammonium chloride

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

This was extracted with ethyl acetate (3×10 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed in vacuo from the combined organic extracts

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

10% aqueous hydrochloric acid (4 mL) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer extracted with ethyl acetate (2×10 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic extracts were dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed in vacuo

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

water (2 mL) and cooled to 0° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

10% aqueous sodium hydroxide (2 mL) and 28% hydrogen peroxide (1 mL) were added to this and

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 0.5 h at 0° C

|

|

Duration

|

0.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was warmed to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 2 hours, before a acetic acid (3 mL)

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted with ethyl acetate (3×10 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a purple solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This was purified by flash chromatography with a gradient of 0–20% ethyl acetate in iso-hexane

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C2=C(C=CS2)C=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 56 mg | |

| YIELD: PERCENTYIELD | 38% | |

| YIELD: CALCULATEDPERCENTYIELD | 37% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |